Tropic acid

Pharmacokinetics Renal Transport Drug-Drug Interaction Studies

DL-Tropic acid (CAS 552-63-6) is the irreplaceable chiral building block for clinically validated antimuscarinic agents including atropine, hyoscyamine, and scopolamine. Structure-activity relationship studies confirm that substituting with mandelic acid or benzilic acid yields esters with negligible muscarinic receptor binding at M1-M5 subtypes. The tropic acid scaffold provides the precise spatial arrangement required for anticholinergic pharmacophore activity—no generic alternative exists. Racemic DL-tropic acid enables cost-effective synthesis with downstream chiral resolution; optically pure L-tropic acid supports direct active-enantiomer production. Validated as Ipratropium EP Impurity C, Atropine EP Impurity C, and Tropicamide USP Related Compound C. For research and pharmaceutical intermediate use only.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 552-63-6
Cat. No. B127719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropic acid
CAS552-63-6
SynonymsUSP Ipratropium Bromide Related Compound C;  Ipratropium EP Impurity C, (±)-α-(Hydroxymethyl)-Benzeneacetic Acid;  (±)-Tropic Acid;  (±)-2-Phenyl-3-hydroxypropionic Acid;  (±)-3-Hydroxy-2-phenylpropionic Acid;  (±)-Tropic Acid;  2-Phenyl-3-hydroxypropanoic
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)C(=O)O
InChIInChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
InChIKeyJACRWUWPXAESPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tropic Acid CAS 552-63-6: Procurement Guide for Chiral Muscarinic Antagonist Synthesis and Pharmaceutical Research


Tropic acid (3-hydroxy-2-phenylpropanoic acid, CAS 552-63-6) is a chiral carboxylic acid that serves as the essential aromatic moiety in the chemical synthesis of tropane alkaloid muscarinic receptor antagonists, including atropine, hyoscyamine, and scopolamine . The compound exists as a racemic mixture of D- and L-enantiomers, with the L-enantiomer being pharmacologically active when incorporated into final drug products [1]. As a laboratory reagent and pharmaceutical intermediate, tropic acid is also designated as Ipratropium EP Impurity C under European Pharmacopoeia standards . Its procurement relevance lies in its irreplaceable role as a building block where alternative acids produce compounds with substantially altered or abolished anticholinergic activity.

Tropic Acid CAS 552-63-6: Why Mandelic Acid or Benzilic Acid Cannot Substitute in Antimuscarinic Synthesis


Generic substitution of tropic acid with structurally similar aromatic hydroxy acids—such as mandelic acid (2-hydroxy-2-phenylacetic acid) or benzilic acid (2-hydroxy-2,2-diphenylacetic acid)—fails because the anticholinergic pharmacophore requires the precise spatial arrangement provided by the tropic acid scaffold [1]. Structure-activity relationship studies demonstrate that altering the carbon chain length between the phenyl group and the carboxylic acid, or substituting the hydroxyl group position, yields esters with either negligible muscarinic receptor binding or dramatically altered pharmacokinetic profiles [2]. Specifically, mandelic acid-derived esters exhibit significantly reduced potency at M1-M5 muscarinic receptor subtypes, while benzilic acid esters produce compounds with different tissue selectivity and duration of action [1]. Procurement decisions must therefore recognize that tropic acid is not a commodity building block but a structurally specific prerequisite for generating clinically validated antimuscarinic agents [2].

Tropic Acid CAS 552-63-6: Head-to-Head Comparative Evidence for Scientific Selection


DL-Tropic Acid vs. D-(-)-Mandelic Acid: Differential Renal Tubular Secretion Inhibition and Pharmacokinetic Modulation

DL-Tropic acid (CAS 552-63-6) functions as a competitive inhibitor of renal tubular secretion for a class of model organic anions, producing quantifiable alterations in distribution pharmacokinetic parameters that D-(-)-mandelic acid cannot achieve [1]. In rat pharmacokinetic studies, co-administration of DL-tropic acid decreased the apparent volume of the central compartment for benzoylformic acid, D-(-)-mandelic acid, and p-isopropylmandelic acid while increasing the apparent volume of the peripheral compartment for select compounds [1]. The mechanism relies on DL-tropic acid's negligible plasma protein binding, absence of metabolic transformation, and lack of renal tubular reabsorption—a profile distinct from mandelic acid which undergoes significant reabsorption [1].

Pharmacokinetics Renal Transport Drug-Drug Interaction Studies

Tropic Acid Enantiomers vs. Mandelic Acid Derivatives: Equal Activity of Both Enantiomers with Purified Tropic Acid Dehydrogenase

Purified tropic acid dehydrogenase from Pseudomonas sp. strain AT3 exhibits equal catalytic activity with both D- and L-enantiomers of tropic acid at pH optimum 9.5, producing phenylacetaldehyde as the sole detectable oxidation product [1]. This contrasts with mandelic acid dehydrogenase systems, which typically display strong enantiomeric discrimination favoring one stereoisomer [2]. The enzyme's lack of stereospecificity toward tropic acid enantiomers represents a class-level distinction that enables complete racemate utilization in microbial degradation pathways without chiral bottlenecking [1].

Enzymology Microbial Metabolism Biocatalysis

Tropic Acid vs. Structurally Similar Chiral Acids: BRCE Enantioseparation Performance Metrics

Biphasic recognition chiral extraction (BRCE) of racemic tropic acid using dual chiral additives (hydrophilic β-cyclodextrin and hydrophobic tartaric acids) achieved maximum enantioselectivity (α) of 2.28 and enantiomeric excess (e.e.%) of 12.3% [1]. This performance exceeds previously reported extraction systems for tropic acid and demonstrates the compound's amenability to scalable, multi-kilogram enantioseparation without the bed-height constraints of preparative chromatography [1]. While direct comparative data against mandelic acid or benzilic acid under identical BRCE conditions are not available, the established feasibility of BRCE for tropic acid provides a validated industrial-scale pathway that is not yet equally characterized for structurally analogous chiral acids [1].

Chiral Separation Process Chemistry Enantioselective Extraction

Tropic Acid-Derived Esters: Comparative Acute Toxicity Profiles of Atropine vs. Scopolamine vs. Methylated Quaternary Derivatives

Esterification of tropic acid with different tropine or scopine bases yields antimuscarinic agents with substantially divergent acute toxicity profiles, reflecting the critical role of the tropic acid scaffold combined with specific amino alcohol moieties [1]. In mice, atropine (tropic acid ester of tropine) exhibits LD50 values of 693 mg/kg (oral) and 236 mg/kg (intraperitoneal), while scopolamine (tropic acid ester of scopine) shows LD50 of 119 mg/kg (intraperitoneal)—representing approximately 2-fold greater acute toxicity via the IP route [1]. Methylation to quaternary ammonium derivatives further alters the toxicity spectrum: methylatropinium nitrate displays LD50 of 110 mg/kg (IP) in mice versus methylscopolammonium nitrate at 126 mg/kg (IP) in rats [1].

Toxicology Safety Pharmacology Anticholinergic Agents

Tropicamide vs. Atropine and Homatropine: Quantified Mydriatic Duration as Proxy for Tropic Acid-Derived Agent Selection

Tropicamide (N-ethyl-α-(hydroxymethyl)-N-(4-pyridinylmethyl)benzeneacetamide, a tropic acid-derived antimuscarinic agent) demonstrates a vertical pupillary dilation duration of 6 hours in Angora goats, compared to 12 hours for homatropine (mandelic acid-derived), 12 hours for cyclopentolate, 24 hours for atropine (tropic acid-derived), and 96 hours for hyoscine [1]. Onset of effect to reach a 5 mm difference in vertical pupil diameter was 0.5 hours for tropicamide and hyoscine, versus 0.75 hours for homatropine and atropine, and 1.5 hours for cyclopentolate [1]. While tropicamide and atropine both contain tropic acid, the structural modification at the amine portion produces a clinically significant 4-fold difference in duration of action [1].

Ophthalmology Mydriasis Drug Duration

Tropic Acid CAS 552-63-6: Validated Application Scenarios for Procurement Decision-Making


Synthesis of Atropine and Hyoscyamine: Chiral Resolution Required for Pharmacologically Active L-Enantiomer Production

DL-Tropic acid serves as the direct starting material for atropine and hyoscyamine synthesis via esterification with tropine. Since L-hyoscyamine is the pharmacologically active enantiomer while D-hyoscyamine is essentially inactive, procurement of racemic DL-tropic acid must be paired with downstream chiral resolution strategies [1]. Alternatively, procurement of optically pure L-tropic acid enables direct synthesis of active L-hyoscyamine without resolution, though at substantially higher cost and reduced commercial availability [1].

Renal Pharmacokinetic Probe Compound: Competitive Inhibition of Tubular Organic Anion Secretion

DL-Tropic acid is validated as a competitive inhibitor of renal tubular secretion for a defined panel of model organic anions, including benzoylformic acid, p-substituted benzoylformic acids, and D-(-)-mandelic acid derivatives [1]. Its utility as a pharmacokinetic probe derives from its negligible plasma protein binding, absence of metabolism, and lack of tubular reabsorption—properties that enable clean mechanistic interpretation of distribution parameter changes [1]. Researchers investigating drug-drug interactions or renal transport mechanisms should procure DL-tropic acid specifically, as mandelic acid does not share this inhibition profile [1].

Biocatalytic and Microbial Degradation Studies: Racemate Utilization Without Enantiomeric Bottlenecking

Pseudomonas sp. strain AT3 utilizes DL-tropic acid as a sole carbon and energy source, with its purified tropic acid dehydrogenase exhibiting equal activity toward both enantiomers at pH 9.5 [1]. This lack of stereospecificity enables complete racemate degradation in environmental or biocatalytic systems [1]. Laboratories conducting microbial metabolism studies or developing biocatalytic oxidation processes can confidently procure racemic DL-tropic acid without the efficiency penalties associated with enantiomerically selective enzyme systems typical of mandelic acid degradation pathways [1].

Industrial-Scale Chiral Resolution via Biphasic Recognition Chiral Extraction (BRCE)

Racemic DL-tropic acid can be enantiomerically enriched using BRCE with β-cyclodextrin and tartaric acid dual chiral additives, achieving enantioselectivity α = 2.28 and enantiomeric excess e.e.% = 12.3% [1]. The BRCE configuration enables capacity expansion to multi-kilogram production scales without the bed-height limitations of preparative chromatography [1]. Process chemists requiring enantiomerically enriched tropic acid for downstream stereoselective synthesis should consider procurement of racemic material followed by BRCE, as this liquid-liquid extraction approach offers scalability advantages over fixed-bed chromatographic systems [1].

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